molecular formula C6H8Br2O4 B1266587 2,5-Dibromoadipic acid CAS No. 3479-85-4

2,5-Dibromoadipic acid

Cat. No. B1266587
CAS RN: 3479-85-4
M. Wt: 303.93 g/mol
InChI Key: KABAKEOYQZKPBA-UHFFFAOYSA-N
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Description

2,5-Dibromoadipic acid is a brominated derivative of adipic acid, which is significant in chemical synthesis and material science due to its reactive bromine atoms. The bromine atoms in 2,5-dibromoadipic acid can undergo various reactions, making it a valuable intermediate for synthesizing other compounds, including polymers, pharmaceuticals, and agrochemicals.

Synthesis Analysis

The synthesis of 2,5-Dibromoadipic acid involves bromination of adipic acid or its derivatives. One method reported involves the conversion of 2,5-dibromoadipic acid into di-(R)-pantolactone ester of (S,S)-pyrrolidine-2,5-dicarboxylic acid in two steps, showcasing its utility as a precursor to C2-symmetric 2,5-disubstituted pyrrolidines (Koh, Ben, & Durst, 1994).

Molecular Structure Analysis

The molecular structure of 2,5-Dibromoadipic acid and its analogs has been studied through various spectroscopic and computational methods. For instance, compounds like 2-amino-3,5-dibromobenzoic acid have been synthesized and characterized, providing insights into molecular geometry, intra- and inter-molecular interactions via X-ray diffraction, FT-IR spectroscopy, and computational methods, which are applicable to understanding the structure of 2,5-Dibromoadipic acid derivatives (Yıldırım et al., 2015).

Chemical Reactions and Properties

2,5-Dibromoadipic acid's chemical reactions often involve nucleophilic substitution due to the presence of bromine atoms, allowing for further functionalization. The compound serves as a precursor to various chemically significant molecules. For instance, its transformation into optically active compounds through reactions like esterification and alkylation demonstrates its versatility in organic synthesis (Koh, Ben, & Durst, 1994).

Scientific Research Applications

Synthesis of Optically Active Compounds

2,5-Dibromoadipic acid has been utilized in the synthesis of optically active C2-symmetric 2,5-disubstituted pyrrolidines and other β,β'-dihydroxyamines. This process involves converting 2,5-Dibromoadipic acid into di-(R)-pantolactone ester of (S,S)-pyrrolidine-2,5-dicarboxylic acid, serving as a precursor for these compounds (Koh, Ben & Durst, 1994).

Production of Pyroaminoadipic and Pipecolic Acid Derivatives

Another application is in the synthesis of racemic 5-aryl- and 5-(arylmethyl)tetrazolyl-substituted pyroaminoadipic and pipecolic acid derivatives from dimethyl meso-2,5-dibromoadipate. This synthesis provides a method for diastereoselective synthesis under mild conditions (Lenda et al., 2005).

Cascade Catalysis in Biomass Conversion

In biomass conversion, 2,5-Dibromoadipic acid plays a role in the cascade catalysis process. This includes the synthesis of 2,5-diformylfuran from fructose using acid and V2O5/ceramic catalysts, showcasing its application in the efficient synthesis of biomass-based furan chemicals (Cui, Huang, Qi, Su & He, 2017).

Asymmetric Synthesis

It is also used in asymmetric trans-esterification processes. For instance, meso-2,5-dibromoadipate was transformed to optically active cis-2,5-disubstituted pyrrolidines through a process involving lipase and subsequent chemical reactions (Ozasa, Tokioka & Yamamoto, 1995).

Synthesis of Enantiomeric Pairs

The compound is instrumental in synthesizing enantiomeric pairs of 2,5-disubstituted pyrrolidines of C2-symmetry, demonstrating its versatility in producing optically active compounds (Yamamoto et al., 1993).

Biocatalytic Production

In the biocatalytic production of 2,5-furandicarboxylic acid (FDCA), a potential sustainable substitute for petroleum-derived terephthalic acid, 2,5-Dibromoadipic acid is a critical component. This highlights its importance in the development of bio-based polymers (Yuan et al., 2019).

Safety And Hazards

2,5-Dibromoadipic acid is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust, mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

2,5-dibromohexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Br2O4/c7-3(5(9)10)1-2-4(8)6(11)12/h3-4H,1-2H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABAKEOYQZKPBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)Br)C(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00956270
Record name 2,5-Dibromohexanedioic acid
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Molecular Weight

303.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromoadipic acid

CAS RN

3479-85-4
Record name 2,5-Dibromoadipic acid
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Record name 2,5-Dibromoadipic acid
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Record name 3479-85-4
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Record name 2,5-Dibromohexanedioic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
WN Haworth, WGM Jones, LF Wiggins - Journal of the Chemical …, 1945 - pubs.rsc.org
… , 7, 1501) and cis-tetrahydrofuran-2 : 5-dicarboxylic acid, which can be prepared, amongst other ways, by the action of alcoholic potassium hydroxide on meso-2 : 5-dibromoadipic acid. …
Number of citations: 51 pubs.rsc.org
RB Sandin, WJ Rebel, S Levine - The Journal of Organic …, 1966 - ACS Publications
On the Ring Closure of Some 2,5-Dibromoadipic Acids Page 1 November 1966 Anal. Caled for C22H21N2P: N, 8.13; P, 9.00. Found: N, 8.17; P, 8.98. tt-Dithiocarboxy-a-…
Number of citations: 1 pubs.acs.org
K Koh, RN Ben, T Durst - Tetrahedron letters, 1994 - Elsevier
2,5-Dibromoadipic acid has been converted into the di-(R)-pantolactone ester of (S,S)-pyyrolidine-2,5-dicarboxylic acid in two steps. This compound serves as a precursor to C 2 -…
Number of citations: 41 www.sciencedirect.com
JJ Pappas, E Gancher - The Journal of Organic Chemistry, 1966 - ACS Publications
Triethylammonium Salt (VI) of V.—A solution of 4.52 g (0.015 mole) of cyanomethylenetriphenylphosphorane (III) in 40 ml of chloroform, to which had been added 2.8 ml …
Number of citations: 19 pubs.acs.org
M Pichon, B Figadère - Tetrahedron: Asymmetry, 1996 - Elsevier
Pyrrolidines, the 5 membered aza-heterocycles, substituted at the 2 and 5 positions, are very often encountered in the living organisms. Since the 1970's where the first pyrrolidinic …
Number of citations: 230 www.sciencedirect.com
佐藤実, 佐藤美和, 土屋靖彦 - 日本水産学会誌, 1981 - jlc.jst.go.jp
In the strongly acidic amino acid fraction of the muscle extract of abalone Hariotis discus hannai several acidic ninhydrin positive substances were detected by paper electrophoresis …
Number of citations: 8 jlc.jst.go.jp
RE Boyle - The Journal of Organic Chemistry, 1966 - ACS Publications
DMSO as a solvent and stabilizer for 5-dimethylaminonaphthaíene-1-sulfonyl chloride (DANSC) in protein staining we have observed a rapid reaction at room temperature that resulted …
Number of citations: 60 pubs.acs.org
DD Wu, TCW Mak - Polyhedron, 1996 - Elsevier
Three polymeric cadmium(II) complexes of a flexible double betaine, namely [{Cd(L)Cl 2 } n ] (1), [{Cd(L)Br 2 } n ] (2), [{Cd 2 (L)I 4 } n ] (3) [L = − O 2 CCH ( C 5 H 5 N + ) CH 2 CH 2 CH(C …
Number of citations: 7 www.sciencedirect.com
YM Pustovit, W Dmowski, V Nazaretian - Journal of fluorine chemistry, 1997 - Elsevier
cis-2,5-Tetrahydrofurandicarboxylic acid (1) reacts with sulphur tetrafluoride to give comparable amounts of 2,5-bis(tri-fluoromethyl)tetrahydrofuran (2) and the bicyclic tetrafluoroether, 2,…
Number of citations: 2 www.sciencedirect.com
AL Margolin, JY Crenne, AM Klibanov - Tetrahedron Letters, 1987 - Elsevier
Lipases have been found to act as stereoselective catalysts in polycondensation reactions between racemic diesters and achiral diols (or vice versa) in organic solvents. Optically active …
Number of citations: 168 www.sciencedirect.com

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